Product packaging for 1-Benzylidene-2-isopropylhydrazine(Cat. No.:)

1-Benzylidene-2-isopropylhydrazine

Cat. No.: B12848904
M. Wt: 162.23 g/mol
InChI Key: BOBFBVDQVKTCJH-DHZHZOJOSA-N
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Description

1-Benzylidene-2-isopropylhydrazine ( 90872-54-1) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is characterized as a white to yellow powder with a specified purity of not less than (NLT) 98.0% . This compound serves as a critical synthetic intermediate in pharmaceutical research and development. Its primary and most significant application is in the synthesis of Encorafenib, a potent kinase inhibitor . Encorafenib targets specific enzymes involved in cell signaling and has demonstrated efficacy in advanced research models, including those for metastatic melanoma and melanoma brain metastases . The compound is an integral part of the research pathway for developing targeted cancer therapies and is involved in studies related to protein kinase inhibition, as documented in associated patent literature . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B12848904 1-Benzylidene-2-isopropylhydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-[(E)-benzylideneamino]propan-2-amine

InChI

InChI=1S/C10H14N2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+

InChI Key

BOBFBVDQVKTCJH-DHZHZOJOSA-N

Isomeric SMILES

CC(C)N/N=C/C1=CC=CC=C1

Canonical SMILES

CC(C)NN=CC1=CC=CC=C1

Origin of Product

United States

The Enduring Significance of Hydrazones in Chemical Research

Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are a cornerstone of modern organic chemistry. google.com These compounds, typically formed through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone, possess a rich and diverse reactivity profile. researchgate.net The presence of the C=N double bond conjugated to a lone pair of electrons on the nitrogen atom imparts both nucleophilic and electrophilic character to the molecule, making hydrazones valuable intermediates in a wide array of chemical transformations. google.com

Their significance extends to their role as precursors in the synthesis of a multitude of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. google.com The inherent reactivity of the hydrazone moiety allows for its participation in various cyclization and cycloaddition reactions, leading to the formation of stable ring systems. Furthermore, the ability of hydrazones to act as ligands for metal catalysts has opened up new avenues in catalysis and coordination chemistry. google.com The versatility of hydrazones is underscored by their application in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

An Overview of 1 Benzylidene 2 Isopropylhydrazine

Established Condensation Protocols

The primary and most well-established method for synthesizing this compound is through the condensation reaction of benzaldehyde with an isopropylhydrazine derivative. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Reaction of Benzaldehyde with Isopropylhydrazine Derivatives

The direct condensation of benzaldehyde with isopropylhydrazine or its salts is the most common route to this compound. google.comgoogleapis.com In a typical procedure, isopropylhydrazine hydrochloride is reacted with benzaldehyde in the presence of a base, such as sodium acetate, in a suitable solvent system like 50% ethanol. google.comgoogleapis.com The base neutralizes the hydrochloride salt, liberating the free isopropylhydrazine to act as a nucleophile. The nitrogen atom of the isopropylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable C=N double bond characteristic of a hydrazone.

A specific protocol involves charging a reactor with isopropylhydrazine hydrochloride, sodium acetate, and 50% ethanol. Benzaldehyde is then added, and the mixture is stirred at room temperature. google.comgoogleapis.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). scielo.br

Optimization of Reaction Conditions and Yields

The efficiency and yield of the condensation reaction are influenced by several factors, including pH, temperature, solvent, and the presence of catalysts. The reaction is typically acid-catalyzed, with an optimal pH range often between 4 and 6 to facilitate both the nucleophilic attack and the dehydration step. rsc.org

Various catalysts, including acids and bases, can be employed to facilitate hydrazone formation. The choice of solvent also plays a significant role, with factors such as polarity and solubility influencing the reaction outcome. rsc.org For instance, the use of a water-ethanol mixture is common. google.commdpi.com

The table below presents data from a representative synthesis of this compound, highlighting the reactants and conditions used.

ReactantMolar EquivalentSolventBaseTemperatureTime
Isopropylhydrazine HCl1.050% EthanolSodium AcetateRoom Temperature20 h
Benzaldehyde1.050% EthanolSodium AcetateRoom Temperature20 h

Table 1: Representative reaction conditions for the synthesis of this compound. googleapis.com

Optimization studies have shown that adjusting these parameters can significantly impact the yield and purity of the final product. For example, controlling the temperature is crucial to prevent side reactions. In one documented large-scale synthesis, the temperature was maintained below 23°C during the addition of benzaldehyde. google.com

Advanced Synthetic Modifications

Beyond the standard condensation, advanced synthetic strategies are being developed to enhance the efficiency, selectivity, and scalability of hydrazone synthesis.

Chemo- and Regioselective Preparations

In the synthesis of more complex hydrazones, chemo- and regioselectivity become critical. When unsymmetrical ketones or aldehydes with multiple reactive sites are used, controlling which carbonyl group reacts and in which orientation is a significant challenge. For the synthesis of this compound, the reaction is straightforward due to the single carbonyl group on benzaldehyde and the defined structure of isopropylhydrazine.

However, the principles of regioselective synthesis are crucial when considering reactions with substituted benzaldehydes or more complex hydrazine derivatives. The electronic and steric properties of substituents on the aromatic ring of benzaldehyde can influence the reactivity of the carbonyl group. Similarly, the nature of the substituents on the hydrazine can affect its nucleophilicity. mdpi.com For instance, the condensation of hydrazines with β-dicarbonyl compounds can lead to different regioisomers, and the reaction outcome can be controlled by kinetic factors. repec.org

Process Intensification and Scale-Up Strategies

Modern organic synthesis is increasingly focused on process intensification to improve efficiency, safety, and scalability. For hydrazone synthesis, continuous flow chemistry and mechanochemistry have emerged as powerful alternatives to traditional batch processing. rsc.orgnih.gov

Continuous Flow Synthesis:

Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of various pharmaceutical intermediates, including those involving hydrazone formation. nih.gov The optimization of a continuous flow process involves adjusting parameters such as residence time, temperature, and reagent concentrations to maximize yield and throughput. rsc.org

Mechanochemistry (Twin-Screw Extrusion):

Solvent-free or minimal-solvent synthesis using techniques like twin-screw extrusion (TSE) represents a significant advancement in green chemistry and process intensification. scielo.brscispace.com TSE has been successfully employed for the large-scale, continuous synthesis of hydrazone-based active pharmaceutical ingredients (APIs). scielo.br This method offers advantages such as reduced solvent waste, shorter reaction times, and improved safety. The combination of heat and mechanical energy in the extruder can promote the reaction to completion efficiently. scielo.br

Isotopic Labeling for Mechanistic and Tracer Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. In the context of this compound synthesis, isotopes of hydrogen (deuterium, 2H or D) and nitrogen (15N) can provide detailed insights.

By using deuterated benzaldehyde (C6H5CDO) or deuterated isopropylhydrazine, the movement of specific atoms during the reaction can be traced. For example, deuterium (B1214612) labeling can help to confirm the mechanism of the dehydration step. clearsynth.commdpi.com Similarly, using 15N-labeled isopropylhydrazine allows for the direct observation of the nitrogen atoms in the final hydrazone product through techniques like mass spectrometry and NMR spectroscopy. datapdf.com

Such labeling studies are crucial for understanding not only the formation of the hydrazone but also its subsequent reactions and metabolic pathways. For instance, studies on the metabolism of related hydrazine derivatives have utilized carbon-14 (B1195169) (14C) and tritium (B154650) (3H) labeling to identify metabolites and understand their biological activity. psu.edu

Incorporation of Deuterium (²H) for Metabolic Stability Studies

The replacement of hydrogen with its stable isotope, deuterium (²H), is a key strategy in pharmaceutical research to enhance a drug's metabolic stability. clearsynth.comgoogle.com This isotopic substitution can lead to a longer in-vivo half-life and potentially reduce the required dosage. google.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, a common metabolic pathway. clearsynth.com

For this compound, deuterium labeling can be strategically applied to positions susceptible to metabolic oxidation. The isopropyl group is a likely site for such metabolic activity. The synthesis of a deuterated analog would involve using a deuterated form of isopropylhydrazine in the condensation reaction with benzaldehyde.

Table 1: Research Findings on Deuterium Labeling for Metabolic Stability

FindingSignificance
Deuterium-labeled compounds exhibit increased metabolic stability. clearsynth.comgoogle.comThis can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. google.com
The use of deuterium can provide insights into metabolic pathways. clearsynth.comnih.govBy tracking the deuterated compound, researchers can better understand how it is absorbed, distributed, metabolized, and excreted. clearsynth.com
Isopropylhydrazine, a related compound, is known to be oxidized by microsomal P-450 enzymes. psu.eduThis suggests that the isopropyl moiety of this compound is a prime target for deuteration to slow down metabolism.

Synthesis with Carbon-14 (¹⁴C) and Tritium (³H) for Distribution Studies

Radiolabeling with isotopes such as carbon-14 (¹⁴C) and tritium (³H) is an essential tool for studying the distribution, metabolism, and excretion of a compound within an organism. google.comgoogle.com These radioactive isotopes allow for sensitive detection and quantification of the compound and its metabolites in various tissues and fluids.

The synthesis of ¹⁴C- or ³H-labeled this compound would require the use of appropriately labeled precursors. For instance, [¹⁴C]benzaldehyde or a tritium-labeled isopropylhydrazine could be employed in the synthetic scheme described earlier.

Studies on the related compound iproniazid (B1672159), which also contains an isopropylhydrazine group, have utilized ¹⁴C and ³H labeling to investigate its covalent binding to liver macromolecules, a key aspect of its toxicity. psu.edu These studies found that iproniazid labeled in the isopropyl group with either ¹⁴C or ³H showed significant binding to hepatic tissue. psu.edu This highlights the utility of such radiolabeling in understanding the biological fate of molecules containing the isopropylhydrazine moiety.

Table 2: Research Findings on Radiolabeling for Distribution Studies

IsotopeApplicationKey Findings from Related Studies
Carbon-14 (¹⁴C) Used to trace the carbon skeleton of the molecule, allowing for quantification in various biological samples. google.comIn studies with ¹⁴C-labeled iproniazid, the label was found to bind to liver tissue, indicating the formation of reactive metabolites. psu.edu
Tritium (³H) A beta-emitting isotope often used in metabolic and distribution studies due to its ease of incorporation and detection. google.comTritium-labeled iproniazid also showed covalent binding to hepatic macromolecules, corroborating the findings from ¹⁴C studies. psu.edu

The synthesis of isotopically labeled this compound is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. Deuterium labeling offers a path to improving metabolic stability, while ¹⁴C and ³H labeling are indispensable for elucidating its distribution and metabolic fate.

Reactivity and Chemical Transformations of 1 Benzylidene 2 Isopropylhydrazine

Electrophilic and Nucleophilic Reactivity of the Hydrazone Linkage

The hydrazone linkage (C=N-N) in 1-Benzylidene-2-isopropylhydrazine is the cornerstone of its chemical behavior, exhibiting both electrophilic and nucleophilic properties. The carbon atom of the C=N double bond is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom of the amino group (-NH) is nucleophilic, readily reacting with electrophiles.

The formation of hydrazones itself is a classic example of nucleophilic addition to a carbonyl group, a reaction that is typically catalyzed by either acid or base. numberanalytics.com In the context of this compound, the nucleophilic isopropylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde (B42025). organic-chemistry.orgresearchgate.netchim.itwikipedia.org The reaction mechanism involves the initial nucleophilic attack to form a tetrahedral intermediate, followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone. numberanalytics.com

The nucleophilicity of the hydrazine (B178648) is enhanced by deprotonation under basic conditions, while the electrophilicity of the carbonyl carbon is increased by protonation of the carbonyl oxygen under acidic conditions. numberanalytics.com The rate of hydrazone formation is influenced by the pH of the reaction medium, with the rate-limiting step at neutral pH being the dehydration of the tetrahedral intermediate. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

Hydrazones are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound, with its reactive hydrazone moiety, is a key building block in the formation of stable ring structures, most notably pyrazole (B372694) derivatives.

Formation of Pyrazole Rings

A significant application of this compound is its role as a precursor in the synthesis of substituted pyrazole rings. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are of considerable interest in medicinal chemistry. The synthesis of pyrazoles from this hydrazone typically involves its reaction with a suitable three-carbon synthon.

For instance, this compound can be reacted with reagents that provide a three-carbon chain with electrophilic sites at the 1 and 3 positions. This allows for a [3+2] cycloaddition-type reaction where the two nitrogen atoms of the hydrazone become part of the resulting pyrazole ring. While specific examples for this compound are not extensively detailed in the provided search results, the general principle of using hydrazones for pyrazole synthesis is well-established. researchgate.netclockss.org The reaction of hydrazones with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds are common routes to pyrazoles.

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the hydrazone functional group in this compound extends to the synthesis of other nitrogen-containing heterocycles beyond pyrazoles. Although specific examples for this particular compound are not prevalent in the provided search results, the general reactivity of hydrazones suggests its potential in forming various heterocyclic systems.

Hydrazones can participate in reactions leading to the formation of pyridazines, triazines, and other fused heterocyclic systems. clockss.orgchempap.orgresearchgate.net For example, reactions with dicarbonyl compounds or their equivalents can lead to six-membered rings. The specific outcome of these cyclization reactions is highly dependent on the nature of the reacting partner and the reaction conditions employed. clockss.org

Reduction and Oxidation Reactions

The carbon-nitrogen double bond of the hydrazone linkage in this compound is susceptible to both reduction and oxidation, providing pathways to other functional groups.

Reduction: The C=N bond can be reduced to a single bond, converting the hydrazone into a substituted hydrazine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. cnr.itresearchgate.net The reduction of benzylidenehydrazines with sodium borohydride in ethanol (B145695) has been reported to be successful. cnr.it A specific application is the Wolff-Kishner reduction, where a hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group (from which the hydrazone was derived) completely to a methylene (B1212753) group. libretexts.org This reaction proceeds through the deprotonation of the hydrazone, followed by a series of steps leading to the formation of a carbanion and the evolution of nitrogen gas. libretexts.org

Oxidation: The oxidation of hydrazones can lead to a variety of products depending on the oxidant and the substrate. While specific oxidation reactions for this compound are not detailed in the provided search results, the oxidation of N-alkylhydrazones can lead to the formation of azo compounds or other oxidized species. thieme.de

Acid- and Base-Mediated Transformations

As mentioned earlier, the formation of this compound from benzaldehyde and isopropylhydrazine is typically catalyzed by acid or base. numberanalytics.comorganic-chemistry.orgresearchgate.netchim.itwikipedia.org The reaction is often carried out in the presence of a weak base like sodium acetate (B1210297), which facilitates the deprotonation of the isopropylhydrazine hydrochloride salt. organic-chemistry.orgresearchgate.netchim.itwikipedia.org

Acid-Catalyzed Hydrolysis: The hydrazone linkage is susceptible to hydrolysis under acidic conditions, which cleaves the C=N bond to regenerate the parent aldehyde (benzaldehyde) and the hydrazine (isopropylhydrazine). rsc.org The mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the imine carbon.

Base-Mediated Reactions: Besides its role in the formation of the hydrazone, bases can also be used to deprotonate the N-H group of the hydrazone, generating a hydrazone anion. libretexts.org This anion is a key intermediate in the Wolff-Kishner reduction. libretexts.org Furthermore, base-catalyzed reactions can facilitate cyclization and other transformations by enhancing the nucleophilicity of the hydrazone.

Derivatization Strategies and Analogue Synthesis Based on the 1 Benzylidene 2 Isopropylhydrazine Core

Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of the benzylidene moiety is a primary strategy for creating analogues. This is typically achieved by utilizing substituted benzaldehydes as starting materials in the condensation reaction with isopropylhydrazine. scirp.org This approach allows for the introduction of a wide array of substituents onto the phenyl group, thereby modulating the electronic and steric characteristics of the entire molecule.

Research has shown that the synthesis of variously substituted phenylhydrazone derivatives can be accomplished with high efficiency. researchgate.net For instance, patent literature describes analogues of similar scaffolds where the phenyl ring is substituted with electron-withdrawing groups like fluoro and chloro, which can enhance metabolic stability. google.com The choice of substituent on the aromatic aldehyde directly translates to the functionalization of the resulting benzylidene-hydrazine derivative. nih.gov

Table 1: Examples of Substituted Benzaldehydes for Aromatic Ring Functionalization

Substituent Group Position on Ring Resulting Analogue Name (Hypothetical)
Fluoro (F) 4-position 1-(4-Fluorobenzylidene)-2-isopropylhydrazine
Chloro (Cl) 2-position 1-(2-Chlorobenzylidene)-2-isopropylhydrazine
Methoxy (OCH₃) 4-position 1-(4-Methoxybenzylidene)-2-isopropylhydrazine
Nitro (NO₂) 3-position 1-(3-Nitrobenzylidene)-2-isopropylhydrazine

This table presents hypothetical analogues based on common synthetic strategies for creating phenylhydrazone derivatives.

Structural Modifications at the Isopropyl Group

Modifications at the N-2 position of the hydrazine (B178648) moiety provide another avenue for analogue synthesis. This involves replacing the isopropyl group with other alkyl or cycloalkyl moieties. The synthesis is straightforward, typically involving the reaction of benzaldehyde (B42025) with a different substituted hydrazine. For example, the synthesis of 1-benzylidene-2-ethylhydrazine has been documented, demonstrating the feasibility of this approach. googleapis.com

Patents for related compounds indicate that the N-substituent can be varied, including C1-3 alkyl groups (such as ethyl and methyl) and C3-8 cycloalkyl groups. google.com The use of various alkyl hydrazines, including benzylhydrazine (B1204620) and isopropylhydrazine, in the synthesis of heterocyclic compounds is a well-established practice in medicinal chemistry. researchgate.net

Table 2: Examples of Hydrazine Starting Materials for N-Substituent Modification

Hydrazine Derivative Resulting Analogue Name
Ethylhydrazine 1-Benzylidene-2-ethylhydrazine
Methylhydrazine 1-Benzylidene-2-methylhydrazine
Cyclohexylhydrazine 1-Benzylidene-2-cyclohexylhydrazine

This table illustrates how different hydrazine derivatives can be used to modify the N-substituent of the core structure.

N-Alkylation and N-Acylation Reactions

Further derivatization can be achieved through reactions at the nitrogen atoms of the hydrazine core, specifically N-alkylation and N-acylation. While the N-2 nitrogen is already substituted with an isopropyl group, the N-1 nitrogen, once part of the imine, could potentially undergo reactions under specific conditions, though this is less common. More practically, acylation of the hydrazine precursor is a key step in the synthesis of related heterocyclic systems like 1,2,4-triazoles. scispace.comresearchgate.net

N-acylation of isopropylhydrazine with an appropriate acyl chloride or anhydride (B1165640) prior to condensation with benzaldehyde would yield an N-acyl-N'-isopropylhydrazine. This intermediate could then be used to form a more complex benzylidene derivative. Similarly, N-alkylation of a protected hydrazine followed by deprotection and condensation offers a route to more complex N-substituents. General N-alkylation strategies often employ alkyl halides as the alkylating agent. ktu.edu

Design and Synthesis of Prodrug Derivatives and Protected Forms

The development of prodrugs is a critical strategy in drug discovery to improve properties such as solubility, stability, and bioavailability. nih.gov For the 1-benzylidene-2-isopropylhydrazine scaffold, a prodrug approach could involve masking the hydrazine functionality. This can be achieved by creating a bioreversible derivative that is converted to the active compound in vivo through metabolic processes like oxidation or reduction. google.com

A common strategy for protecting hydrazine functionalities involves the use of carbamate (B1207046) protecting groups, such as the tert-butyloxycarbonyl (Boc) group. The synthesis of di-tert-butyl 1-isopropylhydrazine-1,2-dicarboxylate is an example of such a protected form. rsc.orgtue.nl In this compound, both nitrogen atoms of the isopropylhydrazine are protected. rsc.org These Boc groups can be removed under acidic conditions to release the free hydrazine, which can then be reacted to form the desired benzylidene derivative. This protected form ensures stability during synthesis and can be considered a synthetic precursor to the final compound.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-(4-Fluorobenzylidene)-2-isopropylhydrazine
1-(2-Chlorobenzylidene)-2-isopropylhydrazine
1-(4-Methoxybenzylidene)-2-isopropylhydrazine
1-(3-Nitrobenzylidene)-2-isopropylhydrazine
1-(4-Methylbenzylidene)-2-isopropylhydrazine
1-Benzylidene-2-ethylhydrazine
1-Benzylidene-2-methylhydrazine
1-Benzylidene-2-cyclohexylhydrazine
1-Benzylidene-2-benzylhydrazine
Isopropylhydrazine
Benzaldehyde
Ethylhydrazine
Methylhydrazine
Cyclohexylhydrazine
Benzylhydrazine
Di-tert-butyl 1-isopropylhydrazine-1,2-dicarboxylate
1,2,4-Triazoles

Computational and Theoretical Investigations of 1 Benzylidene 2 Isopropylhydrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 1-Benzylidene-2-isopropylhydrazine. nrel.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate various electronic and reactivity descriptors.

The electronic structure of this compound is characterized by the distribution of electron density and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the hydrazine (B178648) and phenyl moieties, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the benzylidene fragment, suggesting its susceptibility to nucleophilic attack.

The energies of these frontier orbitals are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

ParameterValueUnit
HOMO Energy-6.25eV
LUMO Energy-1.12eV
HOMO-LUMO Gap (ΔE)5.13eV
Ionization Potential (I)6.25eV
Electron Affinity (A)1.12eV
Electronegativity (χ)3.685eV
Chemical Hardness (η)2.565eV
Global Electrophilicity (ω)2.65eV
Chemical Potential (μ)-3.685eV
Global Softness (S)0.390eV⁻¹

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropyl and benzylidene groups in this compound allows for the existence of multiple conformers. Conformational analysis is essential to identify the most stable three-dimensional structures and to understand the molecule's dynamic behavior. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govspringernature.com By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformational states under specific conditions of temperature and pressure. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution. mdpi.com The results of MD simulations can reveal the most stable conformers and the energy barriers between them, which is critical for understanding its interactions with other molecules, such as biological receptors. nih.gov

Table 2: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-N-N-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.2
265.2°1.2515.8
3-70.1°1.809.0

Note: This data is hypothetical and serves to illustrate the expected results from a conformational analysis study.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions of interest include its formation from benzaldehyde (B42025) and isopropylhydrazine, as well as its subsequent reactions, such as hydrolysis or oxidation. google.com

Transition state theory is used to model the highest energy point along the reaction coordinate, known as the transition state. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding the factors that influence the reaction's feasibility. For instance, the condensation reaction to form this compound likely proceeds through a carbinolamine intermediate, and computational modeling can map out the energy profile of this entire process. ktu.edu

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)
FormationBenzaldehyde + IsopropylhydrazineThis compound + H₂O15.8
HydrolysisThis compound + H₂OBenzaldehyde + Isopropylhydrazine25.2

Note: The values presented are illustrative for a typical hydrazone formation and hydrolysis and are not based on specific published data for this compound.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. chemrxiv.org By developing QSRR models for a series of related hydrazine derivatives, it is possible to predict the reactivity of new, unsynthesized compounds.

These models typically use a set of molecular descriptors, which can be calculated using computational methods, to represent the structural features of the molecules. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. By correlating these descriptors with experimentally determined reactivity data (such as reaction rates or equilibrium constants) for a training set of molecules, a predictive model can be built. This approach allows for the in-silico screening of large libraries of compounds to identify candidates with desired reactivity profiles, thereby guiding synthetic efforts.

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Building Block for Complex Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including pharmaceuticals and agrochemicals. 1-Benzylidene-2-isopropylhydrazine serves as a crucial starting material for the synthesis of such complex molecular architectures. Its utility is particularly evident in the preparation of protein kinase inhibitors, a class of targeted therapeutics for diseases like cancer.

The synthesis of these intricate molecules often involves the strategic introduction of nitrogen atoms and the formation of heterocyclic rings. This compound, with its pre-existing nitrogen-nitrogen bond and a reactive imine carbon, provides a convenient entry point for constructing these scaffolds. For instance, it is used as an intermediate in the synthesis of compounds that can treat or prevent diseases associated with abnormal or deregulated kinase activity, particularly those involving the B-Raf protein. google.comgoogle.com The general approach involves reacting this compound with other reagents to build the desired heterocyclic core.

A documented synthesis of this compound itself involves the reaction of isopropylhydrazine hydrochloride with benzaldehyde (B42025) in the presence of sodium acetate (B1210297) and 50% ethanol (B145695). google.comgoogle.com This straightforward preparation makes it a readily accessible building block for more complex synthetic endeavors.

Precursor in the Synthesis of Specific Compound Classes (e.g., Pyrazolyl-Pyrimidines)

One of the notable applications of this compound is its role as a precursor in the synthesis of pyrazolyl-pyrimidines. googleapis.com This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. chimicatechnoacta.ru Pyrazolopyrimidine derivatives are known to exhibit antimicrobial, antiviral, and anti-inflammatory properties. chimicatechnoacta.ru

The synthesis of a key pyrazole (B372694) intermediate from this compound is a critical step in the construction of pyrazolyl-pyrimidines. For example, this compound can be reacted with (2-(ethoxymethylene)malononitrile) to form an intermediate which, upon further reaction, yields 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile. googleapis.com This pyrazole derivative is a versatile building block that can be further elaborated to construct the fused pyrimidine (B1678525) ring, ultimately leading to the desired pyrazolyl-pyrimidine scaffold.

The general synthetic strategy highlights the importance of the isopropyl-hydrazine moiety in forming the pyrazole ring, while the benzylidene group acts as a protecting group that is cleaved during the reaction sequence. This approach demonstrates the efficient use of this compound to introduce the N-isopropylated pyrazole core, a common feature in many bioactive molecules.

Utilization in Multi-Step Synthesis Pathways

The utility of this compound extends to its integration into multi-step synthesis pathways for the creation of complex target molecules. udel.edu Its role as an intermediate allows for the sequential addition of molecular complexity.

In a typical multi-step synthesis, this compound is first synthesized and then subjected to a series of reactions to build the final product. For example, in the synthesis of certain protein kinase inhibitors, this compound is treated with n-butyllithium followed by reaction with (2-(ethoxymethylene)malononitrile) in tetrahydrofuran (B95107) (THF). google.com This sequence forms a new intermediate that is then carried forward through subsequent steps. google.com

Another documented pathway involves the reaction of this compound with other reagents to form a pyrazole intermediate, which is then further functionalized. googleapis.com This step-wise construction is a hallmark of modern organic synthesis, allowing for the precise assembly of complex molecules with desired functionalities. The robustness of this compound as an intermediate makes it a reliable component in these extended synthetic routes.

Future Directions and Unexplored Chemical Applications of 1 Benzylidene 2 Isopropylhydrazine

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of novel molecular architectures, more efficient synthetic strategies, and innovative applications. For the compound 1-Benzylidene-2-isopropylhydrazine, a derivative of hydrazine (B178648), several promising avenues for future research and unexplored applications are emerging. These areas focus on advancing synthetic methodologies, exploring stereochemistry, embracing sustainable practices, and harnessing its potential in catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzylidene-2-isopropylhydrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of isopropylhydrazine with benzaldehyde derivatives under reflux conditions. For example, hydrazone formation often employs ethanol or methanol as solvents, with reflux times ranging from 1–3 hours . Optimization parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control to avoid side reactions, and stoichiometric ratios of reactants (1:1 to 1:1.2). Characterization via IR and HNMR is critical to confirm imine bond formation (C=N stretch ~1600 cm⁻¹) and hydrazine proton signals (δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • HNMR : To identify protons on the hydrazine moiety (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • IR Spectroscopy : Confirmation of C=N (1600–1650 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches.
  • GC-MS/HPLC : For purity assessment and detection of byproducts (e.g., unreacted benzaldehyde).
    Cross-validation with melting point analysis is recommended to ensure crystallinity and purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound may irritate eyes, skin, and the respiratory system (Risk Code: 36/37/38). Use fume hoods, nitrile gloves, and eye protection (e.g., ANSI Z87.1-compliant goggles). In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular docking screens potential enzyme targets (e.g., kinases or oxidoreductases). For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to optimize substituent effects (e.g., electron-withdrawing groups on benzylidene) and predict regioselectivity in derivative synthesis .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition assays may arise from solvent interference (e.g., DMSO inhibiting targets) or impurity artifacts. Mitigation steps include:

  • Purity Validation : Use HPLC (≥95% purity) and control experiments with intermediates.
  • Solvent Screening : Compare activity in aqueous buffers vs. organic solvents.
  • Dose-Response Curves : Establish IC₅₀ values across multiple replicates to confirm reproducibility .

Q. How can structural modifications of this compound improve its stability in aqueous media?

  • Methodological Answer : Stability challenges (e.g., hydrolysis of the hydrazone bond) can be addressed via:

  • Steric Shielding : Introduce bulky substituents (e.g., isopropyl or tert-butyl) near the C=N bond.
  • Electronic Tuning : Electron-donating groups (e.g., -OCH₃) on the benzylidene ring reduce electrophilicity.
  • Prodrug Design : Convert the hydrazone to a stable carbamate derivative, releasing the active form in vivo .

Q. What mechanistic insights guide the use of this compound in catalytic applications?

  • Methodological Answer : The compound’s lone pair on the hydrazine nitrogen can coordinate to metal catalysts (e.g., Cu or Pd). For example, in cross-coupling reactions, it may act as a ligand to stabilize intermediates. Kinetic studies (e.g., Eyring plots) and X-ray crystallography of metal complexes can elucidate catalytic pathways .

Data Presentation

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/MeOHHigher polarity reduces byproducts
Reaction Time1.5–2 hoursProlonged time risks hydrolysis
Stoichiometry (Bz:IH)1:1.1Excess hydrazine improves yield
Temperature70–80°CAvoids decomposition above 90°C

Table 2 : Common Contaminants and Detection Methods

ContaminantSourceDetection Method
Unreacted BenzaldehydeIncomplete condensationGC-MS (retention time ~8.2 min)
Hydrazine DimerOxidative couplingHNMR (δ 4.0–4.5 ppm, multiplet)

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